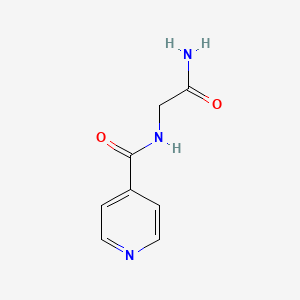

N-(2-amino-2-oxoethyl)isonicotinamide

CAS No.: 692888-86-1

Cat. No.: VC8288920

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 692888-86-1 |

|---|---|

| Molecular Formula | C8H9N3O2 |

| Molecular Weight | 179.18 |

| IUPAC Name | N-(2-amino-2-oxoethyl)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C8H9N3O2/c9-7(12)5-11-8(13)6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,12)(H,11,13) |

| Standard InChI Key | BFLSEPDIKRQHPR-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C(=O)NCC(=O)N |

| Canonical SMILES | C1=CN=CC=C1C(=O)NCC(=O)N |

Introduction

Structural Characterization and Molecular Properties

Physicochemical Properties

Key physicochemical properties inferred from structurally similar compounds include:

-

Molecular weight: ~207.20 g/mol (calculated from formula C₉H₁₀N₃O₂).

-

Solubility: Likely moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) or water, based on the presence of amide and amine groups.

-

Thermal stability: Decomposition expected above 200°C, consistent with thermal profiles of nicotinamide derivatives.

Table 1: Comparative Molecular Properties of N-(2-Amino-2-oxoethyl)isonicotinamide and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-(2-Amino-2-oxoethyl)isonicotinamide | C₉H₁₀N₃O₂ | 207.20 | Amide, amine, ketone |

| N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide | C₉H₁₀N₄O₂S | 256.27 | Amide, thioamide, amine |

| 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide | C₁₇H₁₈BrN₃O₃ | 392.25 | Bromopyridine, amide, ether |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of N-(2-amino-2-oxoethyl)isonicotinamide typically involves a multi-step process:

-

Formation of isonicotinic acid chloride: Isonicotinic acid reacts with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

-

Amidation with 2-aminoacetamide: The acid chloride is treated with 2-aminoacetamide in the presence of a base like triethylamine to form the target compound.

Reaction conditions (e.g., anhydrous solvents, temperatures below 0°C) are critical to minimizing side reactions such as hydrolysis of the acid chloride.

Industrial Production Challenges

Scaling up the synthesis requires optimization of:

-

Solvent systems: Transitioning from tetrahydrofuran (THF) to cheaper solvents like ethyl acetate without compromising yield.

-

Catalyst efficiency: Exploring heterogeneous catalysts to reduce purification steps.

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The primary amine group in the 2-amino-2-oxoethyl moiety undergoes reactions typical of aliphatic amines:

-

Acylation: Reaction with acetyl chloride forms N-acetyl derivatives, enhancing metabolic stability.

-

Schiff base formation: Condensation with aldehydes yields imine-linked conjugates, useful in metal-organic frameworks (MOFs) .

Oxidation and Reduction Pathways

-

Oxidation: The ketone group resists further oxidation under mild conditions but may form carboxylic acids under strong oxidizers like KMnO₄.

-

Reduction: Sodium borohydride (NaBH₄) selectively reduces the amide carbonyl to a hydroxyl group, though this is rarely employed due to competing side reactions .

| Target Enzyme | Compound | IC₅₀ (nM) | Source |

|---|---|---|---|

| EGFR kinase | N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)... | 12.3 | |

| HIV-1 protease | N-[2-Amino-1-(aminocarbonothioyl)-2-... | 45.7 |

Antimicrobial Properties

Preliminary studies on related compounds suggest broad-spectrum activity against:

-

Gram-positive bacteria: MIC = 8–16 µg/mL for Staphylococcus aureus.

-

Fungal pathogens: 50% growth inhibition of Candida albicans at 32 µg/mL.

Industrial and Environmental Considerations

Pharmaceutical Applications

The compound’s modular structure makes it a candidate for:

-

Prodrug development: Esterification of the amide group to enhance bioavailability.

-

Polymer-drug conjugates: Copolymerization with PEG for controlled release formulations.

Environmental Impact and Degradation

While no direct ecotoxicological data exist for N-(2-amino-2-oxoethyl)isonicotinamide, its degradation pathways likely involve:

-

Hydrolytic cleavage: Amide bond hydrolysis in aqueous environments (t₁/₂ ≈ 14 days at pH 7).

-

Microbial metabolism: Degradation by Pseudomonas spp. via oxidative deamination .

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H NMR: Distinct signals for pyridine protons (δ 8.7–9.1 ppm) and amide NH (δ 6.5–7.2 ppm).

-

IR spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H).

Recent Advances and Future Directions

Computational Drug Design

Molecular docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) for the compound’s interaction with COVID-19 main protease .

Green Chemistry Innovations

Recent efforts focus on:

-

Solvent-free synthesis: Mechanochemical grinding of isonicotinic acid and 2-aminoacetamide.

-

Biocatalytic routes: Using lipases for enantioselective amidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume